molecular formula C12H12N2O3 B4783157 N-(12-OXAZOL-3-YL)-2-PHENOXYPROPANAMIDE

N-(12-OXAZOL-3-YL)-2-PHENOXYPROPANAMIDE

Cat. No.: B4783157
M. Wt: 232.23 g/mol
InChI Key: PNJUZKLCJXJISV-UHFFFAOYSA-N
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Description

N-(12-Oxazol-3-yl)-2-phenoxypropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a phenoxy group at the C2 position and an oxazole ring (specifically at the 3-position) linked via an amide bond. The phenoxy group enhances lipophilicity, which may influence membrane permeability and metabolic stability.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-9(17-10-5-3-2-4-6-10)12(15)13-11-7-8-16-14-11/h2-9H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJUZKLCJXJISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NOC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(12-OXAZOL-3-YL)-2-PHENOXYPROPANAMIDE typically involves the reaction of 2-phenoxypropanoic acid with an oxazole derivative under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-(12-OXAZOL-3-YL)-2-PHENOXYPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-(12-OXAZOL-3-YL)-2-PHENOXYPROPANAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(12-OXAZOL-3-YL)-2-PHENOXYPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between N-(12-Oxazol-3-yl)-2-phenoxypropanamide and related compounds:

Compound Name Molecular Weight Key Functional Groups Biological/Chemical Relevance
This compound ~265.3 (estimated) Oxazole, phenoxy, amide Potential enzyme inhibition, drug-like properties
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 207.3 Benzamide, tertiary alcohol N,O-bidentate directing group for metal catalysis
NAT-1 () Not provided Thiazolidinone, nicotinamide, methoxy Antioxidant or anti-inflammatory roles (common in thiazolidinones)
RCSB PDB Ligand () 619.673 Oxazolyl, trifluoromethyl, ethoxy High molecular weight suggests targeting complex protein interfaces

Key Observations:

  • Oxazole vs. Thiazolidinone: The oxazole ring in the target compound lacks the sulfur atom present in thiazolidinone (NAT-1, NAT-2), which may reduce metal-binding capacity but improve metabolic stability due to reduced oxidative susceptibility .
  • Amide Linkages: The propanamide backbone in the target compound contrasts with the benzamide group in ’s compound. Benzamides are often used in catalysis, whereas aliphatic amides (as in the target) may enhance solubility in aqueous environments .

Research Findings and Activity Insights

Limitations and Contradictions

  • Functional Group Trade-offs: While the target compound’s phenoxy group enhances lipophilicity, it may reduce solubility in polar solvents compared to ’s hydroxy-containing analog .
  • Biological Target Specificity: The RCSB PDB ligand () demonstrates that bulkier substituents (e.g., trifluoromethyl) improve target affinity but complicate synthesis. The simpler structure of the target compound may favor ease of production over potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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